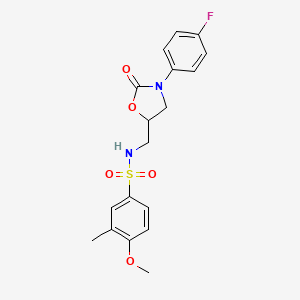
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide, which is a functional group characterized by the connection of two carbon atoms via a sulfur atom and an oxygen atom (R-S(=O)-R’). Sulfonamides are known for their various biological activities and are widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazolidinone ring, a fluorophenyl group, and a methoxy-methylbenzenesulfonamide group . These groups could potentially influence the compound’s reactivity and biological activity.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl and methoxy-methylbenzenesulfonamide groups could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment :
- A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine derivatives, including ones with benzenesulfonamide groups, for photodynamic therapy. These compounds have shown potential as Type II photosensitizers, useful for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity :
- Research by Yolal et al. (2012) involved synthesizing derivatives structurally similar to N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, demonstrating high anti-Mycobacterium smegmatis activity. This indicates potential use in developing antimicrobial agents (Yolal et al., 2012).
Inhibition of Kynurenine 3-Hydroxylase :
- A study by Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders. This suggests potential applications in treating conditions related to this enzyme's activity (Röver et al., 1997).
Anticancer Potential :
- Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives with benzenesulfonamide groups, showing high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells. This indicates potential for developing new anticancer agents (Tsai et al., 2016).
Fluorine-18 Labeling in Radiosynthesis :
- Stephenson et al. (2008) developed a method for fluorine-18 labeling of beta-blockers using a derivative similar to this compound. This method has applications in positron emission tomography (PET) imaging (Stephenson et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-12-9-16(7-8-17(12)25-2)27(23,24)20-10-15-11-21(18(22)26-15)14-5-3-13(19)4-6-14/h3-9,15,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXLNAVWERGKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)
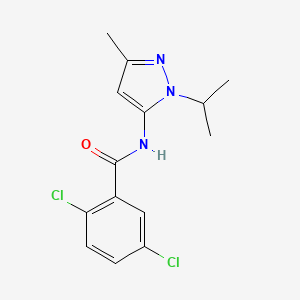
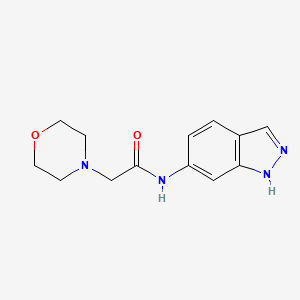
![Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate](/img/structure/B3010756.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)
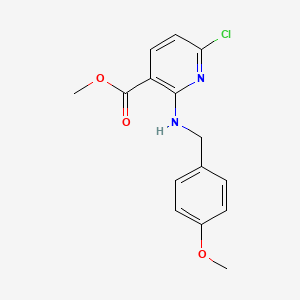
![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)
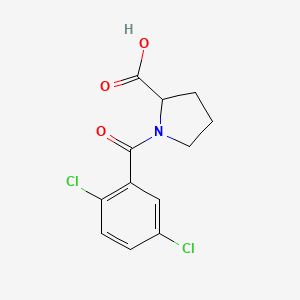
![N-[1-(furan-3-yl)propan-2-yl]naphthalene-2-carboxamide](/img/structure/B3010765.png)
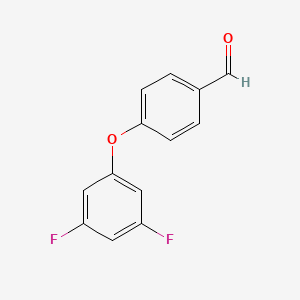
![3-(furan-2-yl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3010769.png)
![Methyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010771.png)

